Radicinol

Description

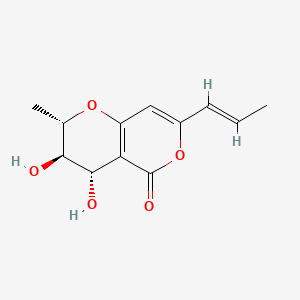

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S)-3,4-dihydroxy-2-methyl-7-[(E)-prop-1-enyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10-11,13-14H,1-2H3/b4-3+/t6-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDHRYWEFJLSJF-AVJAUVGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(C(C(O2)C)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C([C@@H]([C@H]([C@@H](O2)C)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65647-66-7 | |

| Record name | Radicinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065647667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Radicicol: A Natural Product Inhibitor of Hsp90 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins. Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, such as protein kinases and transcription factors. This has positioned Hsp90 as a compelling target for cancer therapy. Radicicol, a macrocyclic antifungal antibiotic isolated from Monosporium bonorden, is a potent natural product inhibitor of Hsp90.[1][2] Unlike the ansamycin class of Hsp90 inhibitors, radicicol is a resorcylic acid lactone.[3] It binds with high affinity to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function and leading to the proteasomal degradation of its client proteins.[4][5][6] This technical guide provides an in-depth overview of radicicol as an Hsp90 inhibitor, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualization of its effects on key signaling pathways.

Mechanism of Action

Radicicol exerts its inhibitory effect by competitively binding to the ATP-binding site located in the N-terminal domain of Hsp90.[2][4] This binding event locks Hsp90 in a conformation that is incompatible with its chaperone function. The inhibition of Hsp90's ATPase activity prevents the conformational changes required for the processing and stabilization of client proteins. Consequently, Hsp90 client proteins, many of which are crucial for tumor cell survival and proliferation, are targeted for ubiquitination and subsequent degradation by the proteasome.[4] This leads to the simultaneous disruption of multiple oncogenic signaling pathways.

Quantitative Data

The following tables summarize the quantitative data for radicicol and its derivatives in various assays.

Table 1: Binding Affinity and ATPase Inhibition of Radicicol

| Compound | Assay Type | Value | Reference |

| Radicicol | Hsp90 ATPase Assay (Yeast) | IC50: 0.9 µM | [7] |

| Geldanamycin | Hsp90 ATPase Assay (Yeast) | IC50: 4.8 µM | [7] |

| Radicicol | Hsp90 ATPase Assay | Kd: 19 nM | [8] |

| Geldanamycin | Hsp90 ATPase Assay | Kd: 1.2 µM | [8] |

Table 2: In Vitro Cytotoxicity of Radicicol Derivatives

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| STA-9090 | H1975 | Lung Adenocarcinoma | ~4.7 | |

| STA-9090 | H2009 | Lung Adenocarcinoma | ~4.2 | |

| STA-9090 | H2228 | Lung Adenocarcinoma | ~4.1 | |

| AUY-922 | H1975 | Lung Adenocarcinoma | ~2.5 | |

| AUY-922 | H1650 | Lung Adenocarcinoma | ~2.8 | |

| AUY-922 | H1437 | Lung Adenocarcinoma | ~3.1 |

Experimental Protocols

Hsp90 ATPase Activity Assay (Colorimetric)

This protocol is adapted from a high-throughput screening assay for Hsp90 ATPase inhibitors.[7]

Materials:

-

Recombinant human Hsp90α

-

ATP

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2

-

Radicicol (or other test compounds) dissolved in DMSO

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green in water

-

Solution B: 4.2% (w/v) Ammonium Molybdate in 4 N HCl

-

Solution C: 0.2% (w/v) Triton X-100 in water

-

Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B, then add 2 volumes of Solution C.

-

-

384-well microplate

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant Hsp90α (e.g., 50 nM final concentration), and the desired concentration of radicicol or test compound. The final DMSO concentration should be kept below 1%.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration that approximates the Km (e.g., 500 µM).

-

Incubate the reaction at 37°C for a set period (e.g., 90 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to a DMSO control.

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol provides a general framework for assessing the degradation of Hsp90 client proteins such as Raf-1 and Akt following radicicol treatment.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Radicicol

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Raf-1, anti-phospho-Akt, anti-total-Akt, anti-CDK4, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of radicicol for a specified time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control, such as GAPDH, to ensure equal protein loading.

MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of radicicol on cancer cell lines.[9][10][11][12]

Materials:

-

Cancer cell line of interest

-

Radicicol

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microplate

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of radicicol for the desired exposure time (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Visualizations

Radicicol's inhibition of Hsp90 leads to the degradation of numerous client proteins, thereby affecting multiple signaling pathways critical for cancer cell survival and proliferation.

Hsp90 Chaperone Cycle and Inhibition by Radicicol

The Hsp90 chaperone cycle is an ATP-dependent process. In its open conformation, Hsp90 binds to client proteins and co-chaperones. ATP binding to the N-terminal domain induces a conformational change, leading to the dimerization of the N-termini and the formation of a "closed" state, which is active in protein folding. ATP hydrolysis returns Hsp90 to its open conformation, releasing the folded client protein. Radicicol competitively binds to the ATP-binding pocket, preventing ATP from binding and stalling the chaperone cycle, which ultimately leads to the degradation of the client protein.

Effect on the PI3K/Akt Signaling Pathway

Akt (Protein Kinase B) is a critical Hsp90 client protein that plays a central role in cell survival, proliferation, and metabolism. Upon inhibition of Hsp90 by radicicol, Akt is destabilized and degraded, leading to the suppression of downstream pro-survival signals.

Effect on the Raf-MEK-ERK Signaling Pathway

Raf-1, a serine/threonine-specific protein kinase, is a key component of the MAPK/ERK signaling pathway and is a well-established Hsp90 client protein. Radicicol treatment leads to the degradation of Raf-1, thereby inhibiting downstream signaling through MEK and ERK, which are critical for cell proliferation and differentiation.[5] However, some studies suggest that the phenotypic effects of radicicol can occur at concentrations that do not cause significant Raf-1 degradation, indicating that other Hsp90 clients may also be involved.[4][13]

Effect on Cell Cycle Regulation

Cyclin-dependent kinase 4 (CDK4) is another important Hsp90 client protein. CDK4, in complex with cyclin D, plays a crucial role in the G1-S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb).[14][15][16] Inhibition of Hsp90 by radicicol leads to the degradation of CDK4, resulting in cell cycle arrest at the G1 phase.

Conclusion

Radicicol is a potent, natural product inhibitor of Hsp90 that has served as a valuable tool for elucidating the roles of Hsp90 in cellular processes and as a scaffold for the development of novel anti-cancer therapeutics. Its ability to induce the degradation of a multitude of oncoproteins highlights the potential of Hsp90 inhibition as a therapeutic strategy. While radicicol itself has limitations in a clinical setting due to its instability, the development of more stable derivatives continues to be an active area of research. This technical guide provides a comprehensive overview of radicicol's mechanism of action, quantitative data, and experimental methodologies, which will be of value to researchers in the fields of cancer biology and drug discovery.

References

- 1. Interaction of radicicol with members of the heat shock protein 90 family of molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiotic radicicol binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Radicicol leads to selective depletion of Raf kinase and disrupts K-Ras-activated aberrant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. texaschildrens.org [texaschildrens.org]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT (Assay protocol [protocols.io]

- 13. Radicicol suppresses transformation and restores tropomyosin-2 expression in both ras- and MEK-transformed cells without inhibiting the Raf/MEK/ERK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. targetedonc.com [targetedonc.com]

- 15. mdpi.com [mdpi.com]

- 16. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Origin of Radicinol: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinol, a resorcylic acid lactone, is a fungal secondary metabolite that has garnered interest for its diverse biological activities. Initially identified as a phytotoxin, subsequent research has revealed its potential as an antiproliferative agent, highlighting its relevance in the field of drug discovery and development. This technical guide provides a comprehensive overview of the discovery, origin, biological activity, and biosynthesis of this compound, with a focus on the experimental methodologies and molecular pathways associated with its activity.

Discovery and Origin

This compound was first reported as a phytotoxic compound produced by the fungus Cochliobolus lunata on carrot disks.[1] Since its initial discovery, this compound has been isolated from several other fungal species, demonstrating its distribution across different fungal genera. Notably, it has been identified as a metabolite of:

-

Bipolaris papendorfii : Isolated from rice fields in Dera, Himachal Pradesh, India, this fungus has been a significant source for the isolation and biological evaluation of this compound.[1][2]

-

Alternaria radicina : This plant pathogen, known for causing black rot in carrots, produces this compound along with its diastereomer, epi-radicinol.[1]

-

Alternaria chrysanthemi : Another species of the Alternaria genus found to produce this compound.[1]

The production of this compound by various phytopathogenic fungi suggests its potential role in plant-microbe interactions.

Biological Activity and Data Presentation

While initially characterized by its phytotoxicity, the primary focus of recent research on this compound has been its antiproliferative activity against various cancer cell lines. The mechanism underlying this activity involves the induction of apoptosis through the modulation of key regulatory proteins.

Antiproliferative Activity

Quantitative data on the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Panc-1 | Pancreatic | 10.50 |

| ACHN | Renal | 13.75 |

| Calu-1 | Lung | 12.80 |

| H460 | Non-small cell lung | 21.8 |

| HCT-116 | Colon | 25.0 |

| MIA PaCa-2 | Pancreatic | >30 |

| PC-3 | Prostate | >30 |

| DU-145 | Prostate | >30 |

| MCF-7 | Breast | >30 |

| MDA-MB-231 | Breast | >30 |

Data sourced from Giridharan et al. (2014).[1][2]

It is important to note that this compound has shown no significant growth inhibition in normal breast epithelial cells (MCF10A) at concentrations up to 30 µM, suggesting a degree of selectivity for cancer cells.[1]

Antibiotic Activity

Data regarding the minimum inhibitory concentration (MIC) of this compound against a broad spectrum of bacterial and fungal pathogens is not extensively available in the reviewed literature. The primary focus of published research has been on its antiproliferative and phytotoxic effects.

Experimental Protocols

Isolation and Purification of this compound from Bipolaris papendorfii

The following protocol is based on the methodology described by Giridharan et al. (2014).[1][2]

1. Fungal Fermentation:

-

A well-grown culture of Bipolaris papendorfii from a potato dextrose agar (PDA) slant is transferred to a seed medium (100 mL in a 500 mL flask) containing soluble starch, soybean meal, yeast extract, corn steep liquor, glucose, CaCO₃, NaCl, and glycerol.

-

The seed culture is grown on a rotary shaker at 220 rpm for 72 hours at 28°C.

-

The seed culture is then used to inoculate a larger production culture using potato dextrose broth (PDB) medium.

2. Extraction:

-

The fermentation broth (5 L) is filtered to separate the biomass from the culture filtrate.

-

The biomass is extracted with methanol by stirring for 40 minutes, followed by filtration.

-

The methanol filtrate is evaporated under reduced pressure.

-

The resulting aqueous residue is partitioned with ethyl acetate.

-

The ethyl acetate layer is concentrated to yield the crude extract.

3. Purification:

-

Flash Chromatography: The crude extract is subjected to flash chromatography on a silica gel column (e.g., RediSep silica column, 200–300 mesh). A gradient of petroleum ether and ethyl acetate is used for elution. Fractions containing this compound are identified by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): The semi-pure fractions are further purified by preparative HPLC.

-

Column: RP-18 column (e.g., 8 × 250 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 5 mL/min.

-

This compound is collected at its specific retention time. The solvent is then evaporated to yield the pure compound.

-

Structure Elucidation

The structure of this compound is confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of its carbon skeleton and the position of functional groups. While specific chemical shift assignments for this compound are not detailed in the primary literature reviewed, the data are reported to be in complete accord with previously reported values.[1]

-

Signaling Pathways and Mechanism of Action

This compound induces apoptosis in cancer cells, specifically in pancreatic cancer cells (Panc-1), by modulating the expression of key proteins involved in the intrinsic apoptotic pathway.

This compound-Induced Apoptosis Pathway

Caption: this compound induces apoptosis by upregulating p53, downregulating Bcl-2, and activating Caspase-3.

The key molecular events in this pathway are:

-

Upregulation of p53: this compound treatment leads to an increased expression of the tumor suppressor protein p53.[1][3] p53 plays a crucial role in cell cycle arrest and apoptosis in response to cellular stress.

-

Downregulation of Bcl-2: The expression of the anti-apoptotic protein Bcl-2 is significantly reduced upon treatment with this compound.[1][3] Bcl-2 normally functions to inhibit apoptosis by preventing the release of cytochrome c from the mitochondria.

-

Activation of Caspase-3: this compound treatment results in the increased expression and cleavage of caspase-3, the primary executioner caspase in the apoptotic cascade.[1][3] The activation of caspase-3 is a downstream event following the upregulation of p53 and downregulation of Bcl-2.

Experimental Workflow and Biosynthesis

General Workflow for Discovery

The discovery of this compound from Bipolaris papendorfii followed a bioassay-guided isolation approach, which is a common strategy in natural product drug discovery.

Caption: A typical workflow for the discovery of bioactive natural products from fungal sources.

Biosynthesis of this compound

This compound belongs to the family of resorcylic acid lactones, which are polyketides. The biosynthesis of a closely related compound, radicicol, is known to involve two type I iterative polyketide synthases (PKSs): a highly reducing PKS (HRPKS) and a non-reducing PKS (NRPKS). While the specific gene cluster for this compound biosynthesis has not been explicitly characterized in the reviewed literature, it is hypothesized to follow a similar pathway.

Caption: A proposed biosynthetic pathway for this compound involving polyketide synthases and modifying enzymes.

Conclusion

This compound stands as a compelling natural product with demonstrated antiproliferative properties. Its discovery from multiple fungal sources and the elucidation of its apoptotic mechanism provide a solid foundation for further investigation. Future research should focus on several key areas: a comprehensive evaluation of its antibiotic spectrum, detailed characterization of its biosynthetic gene cluster to enable synthetic biology approaches for analog production, and in-depth studies of its signaling pathway to identify potential upstream targets and further delineate its mechanism of action. Such efforts will be crucial in realizing the full therapeutic potential of this compound and its derivatives.

References

- 1. Antiproliferative Activity of Hamigerone and this compound Isolated from Bipolaris papendorfii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome mining reveals the distribution of biosynthetic gene clusters in Alternaria and related fungal taxa within the family Pleosporaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome mining reveals the distribution of biosynthetic gene clusters in Alternaria and related fungal taxa within the family Pleosporaceae - PMC [pmc.ncbi.nlm.nih.gov]

The Radicinol Biosynthesis Pathway in Fungi: A Technical Guide for Researchers

Abstract

Radicinol, a polyketide-derived secondary metabolite produced by several fungal species, has garnered interest for its phytotoxic and potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in fungi. While the complete biosynthetic gene cluster for this compound has yet to be fully elucidated, this document synthesizes existing research on this compound-producing fungi, primarily from the genera Alternaria, Cochliobolus, and Bipolaris, and draws parallels with the closely related and better-characterized radicicol biosynthetic pathway. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the proposed enzymatic steps, relevant quantitative data, and key experimental methodologies.

Introduction

Fungal polyketides represent a vast and structurally diverse group of natural products with a wide range of biological activities. This compound, a resorcylic acid lactone, is a member of this family and is known to be produced by various phytopathogenic fungi, including species of Alternaria, Cochliobolus, and Bipolaris[1]. Its biological activities, including phytotoxicity, make its biosynthetic pathway a subject of interest for potential applications in agriculture and medicine.

This guide details the hypothetical biosynthetic pathway of this compound, based on the well-documented biosynthesis of the structurally similar compound, radicicol. It presents available quantitative data on this compound production, outlines detailed protocols for key experimental techniques used in the study of fungal polyketides, and provides visualizations of the proposed pathways and experimental workflows.

The Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is believed to follow a pathway analogous to that of other resorcylic acid lactones, such as radicicol. This process is thought to be initiated by the collaborative action of two Type I iterative polyketide synthases (PKSs): a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).

Core Polyketide Chain Assembly

The carbon skeleton of this compound is likely assembled from acetate units via the polyketide synthesis pathway. The proposed initial steps, modeled after the radicicol pathway in Pochonia chlamydosporia, involve:

-

Pentaketide Synthesis by a Highly Reducing PKS (HR-PKS): An HR-PKS, analogous to Rdc5 in the radicicol pathway, is hypothesized to catalyze the iterative condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a reduced pentaketide intermediate. The reducing domains (ketoreductase, dehydratase, and enoylreductase) of the HR-PKS are responsible for the reduction of the β-keto groups during chain elongation.

-

Chain Transfer and Elongation by a Non-Reducing PKS (NR-PKS): The pentaketide intermediate is then likely transferred to a non-reducing PKS (NR-PKS), similar to Rdc1 in the radicicol pathway. This NR-PKS would then catalyze further chain elongation with additional malonyl-CoA units. The lack of reducing domains in this PKS results in the characteristic aromatic resorcylic acid moiety.

Key Intermediates and Tailoring Steps

Following the initial polyketide chain formation, a series of tailoring steps are required to yield the final this compound structure.

-

(R)-Monocillin II as a Putative Intermediate: In the radicicol pathway, (R)-monocillin II is the first resorcylic acid lactone intermediate formed by the action of the two PKSs[2][3]. It is highly probable that (R)-monocillin II, or a closely related compound, is also a key intermediate in the this compound biosynthesis pathway.

-

The Role of Radicinin: There is evidence to suggest a precursor-product relationship between radicinin and this compound. In cultures of Alternaria radicina, the concentration of radicinin has been observed to decrease as the concentration of this compound and its epimer increases over time[4]. This suggests that radicinin may be a precursor that is subsequently modified to form this compound.

-

Tailoring Enzymes: The conversion of the initial polyketide intermediate to this compound likely involves a series of tailoring enzymes, such as reductases, to generate the final structure. The specific enzymes involved in the this compound pathway have not yet been identified.

Below is a diagram illustrating the hypothetical this compound biosynthesis pathway.

Quantitative Data on this compound Production

Quantitative analysis of this compound production in fungal cultures is essential for understanding the pathway's efficiency and for optimizing production conditions. The following table summarizes the production of this compound and its epimer, epi-radicinol, by four strains of Alternaria radicina on different culture media.

| Fungal Strain | Culture Medium | This compound (µg/g) | epi-Radicinol (µg/g) | Reference |

| A. radicina ITEM 4085 | Carrot Slices | 2423 | 39414 | [5][6] |

| A. radicina ITEM 4086 | Carrot Slices | 1850 | 28700 | [5][6] |

| A. radicina ITEM 4087 | Carrot Slices | 1200 | 15600 | [5][6] |

| A. radicina ITEM 4088 | Carrot Slices | 980 | 12300 | [5][6] |

| A. radicina ITEM 4085 | Rice | 150 | 50 | [5][6] |

| A. radicina ITEM 4086 | Rice | 120 | 30 | [5][6] |

| A. radicina ITEM 4087 | Rice | Not Detected | Not Detected | [5][6] |

| A. radicina ITEM 4088 | Rice | 80 | 20 | [5][6] |

Experimental Protocols

The study of fungal secondary metabolite biosynthesis involves a range of molecular biology and analytical chemistry techniques. Below are detailed protocols for key experiments relevant to the investigation of the this compound biosynthesis pathway.

Fungal Culture and Metabolite Extraction

This protocol describes the general procedure for culturing this compound-producing fungi and extracting their secondary metabolites for analysis.

Materials:

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Selected fungal strain (e.g., Alternaria radicina)

-

Sterile flasks

-

Shaking incubator

-

Ethyl acetate

-

Rotary evaporator

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Procedure:

-

Inoculate the fungal strain onto PDA plates and incubate at 25°C for 7-10 days until sporulation.

-

Aseptically transfer a small agar plug with fungal mycelium into a flask containing 100 mL of sterile PDB.

-

Incubate the liquid culture at 25°C in a shaking incubator at 150 rpm for 14-21 days.

-

After incubation, separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in a known volume of methanol for HPLC analysis.

-

Filter the methanolic extract through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis of this compound

This protocol provides a general method for the quantification of this compound in fungal extracts using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 20% B to 100% B over 30 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 20% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 265 nm.

-

Column Temperature: 30°C.

Procedure:

-

Prepare a series of standard solutions of purified this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the filtered fungal extract (prepared as in section 4.1).

-

Identify the this compound peak in the chromatogram of the sample by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Gene Knockout via CRISPR/Cas9 in Alternaria

This protocol outlines a general procedure for targeted gene disruption in Alternaria species using the CRISPR/Cas9 system, which is a powerful tool for functional genomics.

Materials:

-

Alternaria protoplasts.

-

Cas9 protein.

-

In vitro transcribed single guide RNA (sgRNA) targeting the gene of interest.

-

PEG-CaCl2 solution.

-

Regeneration medium.

-

Genomic DNA extraction kit.

-

PCR reagents and primers flanking the target site.

-

Sanger sequencing reagents.

Procedure:

-

sgRNA Design and Synthesis: Design a 20-nucleotide sgRNA specific to the target gene using a CRISPR design tool. Synthesize the sgRNA via in vitro transcription.

-

Protoplast Preparation: Generate protoplasts from young fungal mycelia using a lytic enzyme cocktail.

-

Ribonucleoprotein (RNP) Formation: Pre-incubate the purified Cas9 protein with the sgRNA to form the RNP complex.

-

Transformation: Transform the Alternaria protoplasts with the RNP complex using a PEG-CaCl2-mediated method.

-

Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium. If a co-selection marker is used, apply the appropriate selection pressure.

-

Screening for Mutants: Isolate individual fungal colonies and extract their genomic DNA.

-

Verification of Mutation: Perform PCR using primers flanking the target site. Analyze the PCR products by Sanger sequencing to identify insertions, deletions, or other mutations at the target locus.

Heterologous Expression of PKS Genes in Aspergillus nidulans

This protocol describes a general approach for expressing a putative this compound PKS gene in a well-characterized fungal host like Aspergillus nidulans to confirm its function.

Materials:

-

Aspergillus nidulans host strain (e.g., a strain with low background secondary metabolite production).

-

Expression vector (e.g., containing a strong inducible promoter like alcA).

-

Genomic DNA from the this compound-producing fungus.

-

Restriction enzymes and DNA ligase.

-

E. coli for plasmid amplification.

-

Protoplast transformation reagents for A. nidulans.

-

Selective and inductive media for A. nidulans.

Procedure:

-

Gene Amplification: Amplify the full-length PKS gene from the genomic DNA of the this compound-producing fungus using high-fidelity PCR.

-

Vector Construction: Clone the amplified PKS gene into an Aspergillus expression vector under the control of an inducible promoter.

-

Transformation of A. nidulans: Transform the recombinant plasmid into A. nidulans protoplasts.

-

Selection of Transformants: Select for transformants on a medium that is selective for the marker on the expression vector.

-

Induction of Gene Expression: Grow the transformants in a medium that induces the promoter (e.g., a medium containing ethanol for the alcA promoter).

-

Metabolite Analysis: Extract the secondary metabolites from the culture of the induced transformants and analyze by HPLC or LC-MS to detect the production of new compounds.

-

Structure Elucidation: If a new compound is produced, purify it and elucidate its structure using NMR and mass spectrometry to confirm if it is a known intermediate or a novel polyketide.

Conclusion and Future Perspectives

The biosynthesis of this compound in fungi is a complex process that is beginning to be understood through comparative studies with related polyketides. The proposed pathway, involving the synergistic action of an HR-PKS and an NR-PKS, provides a solid framework for future research. The identification of radicinin as a likely precursor opens up new avenues for investigating the downstream tailoring enzymes.

The primary challenge in this field is the definitive identification and characterization of the this compound biosynthetic gene cluster in key producing organisms like Alternaria radicina. The application of modern genomic and molecular biology techniques, such as whole-genome sequencing and CRISPR/Cas9-mediated gene editing, will be instrumental in achieving this goal. Elucidating the complete pathway and its regulatory mechanisms will not only enhance our fundamental understanding of fungal secondary metabolism but also enable the bio-engineering of novel this compound analogs with potentially improved biological activities for applications in medicine and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Genome Structure, Secondary Metabolite, and Effector Coding Capacity across Cochliobolus Pathogens | PLOS Genetics [journals.plos.org]

- 3. Transcriptome analysis of Bipolaris sorokiniana - Hordeum vulgare provides insights into mechanisms of host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-genome sequence analysis of Bipolaris sorokiniana infecting wheat in India and characterization of ToxA gene in different isolates as pathogenicity determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Bipolaris sorokiniana-Induced Black Point, Common Root Rot, and Spot Blotch Diseases of Wheat: A Review [frontiersin.org]

- 6. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinol, a secondary metabolite isolated from fungi such as Bipolaris papendorfii and Cochliobolus lunata, has demonstrated antiproliferative activity in cancer cells.[1][2][3][4] This technical guide provides an in-depth overview of the current understanding of this compound's effects on key apoptosis-related proteins. It is intended to serve as a resource for researchers and professionals in drug development by summarizing quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways.

Data Presentation: Quantitative Effects of this compound on Apoptosis-Related Proteins

This compound has been shown to modulate the expression of key proteins involved in the intrinsic apoptotic pathway in human pancreatic cancer cells (Panc-1). A summary of the quantitative data from a key study is presented below.[2][5]

| Protein | Cell Line | This compound Concentration | Change in Expression (Fold Change vs. Control) | Reference |

| p53 | Panc-1 | Not specified | ↑ 2.4-fold | [2] |

| Bcl-2 | Panc-1 | Not specified | ↓ (Specific fold change not provided, but noted as decreased) | [2] |

| Cleaved Caspase-3 | Panc-1 | Not specified | ↑ 2.1-fold | [2] |

Signaling Pathways Modulated by this compound

This compound appears to induce apoptosis primarily through the intrinsic pathway, initiated by cellular stress and culminating in the activation of executioner caspases. The available data suggests a mechanism involving the upregulation of the tumor suppressor protein p53, the downregulation of the anti-apoptotic protein Bcl-2, and the subsequent activation of caspase-3.

References

- 1. ijrar.org [ijrar.org]

- 2. Antiproliferative Activity of Hamigerone and this compound Isolated from Bipolaris papendorfii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative activity of hamigerone and this compound isolated from Bipolaris papendorfii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Radicinol's Role in the Modulation of p53 and BCL-2 Pathways for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which radicinol, a natural secondary metabolite, exerts its antiproliferative effects by modulating the critical p53 and BCL-2 signaling pathways. The information presented herein is curated from peer-reviewed scientific literature to support further research and development in oncology.

Executive Summary

This compound, a compound isolated from the fungus Bipolaris papendorfii, has demonstrated notable antiproliferative activity against various cancer cell lines.[1][2][3] Its mechanism of action involves the favorable modulation of key proteins involved in apoptosis, or programmed cell death. Specifically, this compound has been shown to increase the expression of the tumor suppressor protein p53 while decreasing the expression of the anti-apoptotic protein BCL-2.[1][2][4] This dual action leads to the activation of executioner caspases, such as caspase-3, ultimately driving cancer cells toward apoptosis.[1][2] This guide synthesizes the available quantitative data, details the experimental methodologies used to elucidate these findings, and provides visual representations of the associated signaling pathways and workflows.

Quantitative Data Presentation

The following tables summarize the key quantitative findings regarding this compound's bioactivity.

Table 1: Antiproliferative Activity of this compound (IC50 Values) The half-maximal inhibitory concentration (IC50) of this compound was determined across a panel of human cancer cell lines after 48 hours of treatment. This compound showed selective cytotoxicity towards cancer cells, with no significant growth inhibition observed in the normal breast epithelial cell line (MCF10A) at concentrations up to 30 μM.[1]

| Cell Line | Cancer Type | IC50 (μM) |

| Panc-1 | Pancreatic | 12.75 ± 1.5 |

| ACHN | Renal | 15.80 ± 1.0 |

| Calu-1 | Lung | 18.60 ± 0.57 |

| H460 | Non-small cell lung | 21.6 ± 3.8 |

| HCT-116 | Colon | 27 ± 2.4 |

| MCF10A | Normal Breast Epithelium | >30 |

| Data sourced from Giridharan et al., 2014.[1][4] |

Table 2: Effect of this compound on Key Apoptotic Protein Expression in Panc-1 Cells The modulation of p53, BCL-2, and Caspase-3 protein expression was quantified in Panc-1 pancreatic cancer cells following treatment with this compound.

| Protein | Function | Treatment Duration | Fold Change vs. Untreated Control |

| p53 | Tumor Suppressor | 12 hours | 2.4-fold increase |

| BCL-2 | Anti-apoptotic | Not Specified | Significant decrease (exact fold change not provided, but shown to be less potent than hamigerone) |

| Cleaved Caspase-3 | Executioner Caspase | Not Specified | 2.1-fold increase |

| Data sourced from Giridharan et al., 2014.[1] |

Molecular Mechanism of Action: p53 and BCL-2 Pathway Modulation

The p53 and BCL-2 families of proteins are central regulators of apoptosis. The p53 tumor suppressor protein acts as a "guardian of the genome," responding to cellular stress by inducing cell cycle arrest or apoptosis.[1][5] Conversely, BCL-2 is a key anti-apoptotic protein that prevents the initiation of the apoptotic cascade.[1][6]

This compound's anticancer activity stems from its ability to shift the balance within the cell from survival to apoptosis by targeting these two pathways:

-

Upregulation of p53: Treatment with this compound leads to a significant increase in the expression of p53 protein in cancer cells.[1] Activated p53 can then transcriptionally activate pro-apoptotic genes, including members of the BCL-2 family like BAX.[1][6]

-

Downregulation of BCL-2: this compound treatment results in a marked decrease in the levels of the anti-apoptotic BCL-2 protein.[1] This reduction in BCL-2 disrupts its inhibitory function, freeing up pro-apoptotic proteins. The proto-oncogene BAX can form a heterodimer with BCL-2, and a decrease in BCL-2 favors the pro-apoptotic activity of BAX.[1]

-

Activation of Caspase-3: The combined effect of increased p53 and decreased BCL-2 converges on the activation of the caspase cascade. This compound treatment has been shown to increase the levels of cleaved (active) caspase-3, an essential executioner protease that orchestrates the dismantling of the cell during apoptosis.[1]

This coordinated modulation of p53 and BCL-2 by this compound effectively dismantles the cancer cell's defense against apoptosis, leading to programmed cell death.

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and processes.

References

- 1. Antiproliferative Activity of Hamigerone and this compound Isolated from Bipolaris papendorfii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative activity of hamigerone and this compound isolated from Bipolaris papendorfii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. excli.de [excli.de]

- 6. mdpi.com [mdpi.com]

A Preliminary Investigation of Radicinol in Drug Discovery: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the preliminary investigation of Radicinol, a fungal secondary metabolite, as a potential candidate in drug discovery. This compound, isolated from fungi such as Bipolaris papendorfii and Cochliobolus lunata, has demonstrated notable biological activities, particularly in the realm of oncology.[1][2][3] This document summarizes its mechanism of action, presents available quantitative bioactivity data, details relevant experimental protocols, and outlines potential signaling pathways and workflows through standardized visualizations. The objective is to furnish researchers with a foundational resource to guide further exploration of this compound's therapeutic potential.

Introduction to this compound

This compound is a resorcylic acid lactone, a class of fungal polyketides known for their diverse biological activities.[4] Initially isolated from Cochliobolus lunata, it has since been identified in other fungal species, including Bipolaris papendorfii.[1][2] While structurally related to more extensively studied compounds like Radicicol (a known Hsp90 inhibitor), this compound itself presents a unique profile that warrants independent investigation.[5][6] Recent studies have highlighted its antiproliferative effects against various cancer cell lines, suggesting its potential as a scaffold for the development of novel anticancer agents.[1][2][3]

Mechanism of Action: Induction of Apoptosis

The primary anticancer mechanism identified for this compound is the induction of apoptosis in cancer cells.[1][2] This programmed cell death is achieved by modulating key proteins involved in the apoptotic cascade. Specifically, studies in Panc-1 (pancreatic cancer) cells have shown that this compound treatment leads to:

-

Upregulation of p53: An increase in the expression of the tumor suppressor protein p53.[1] Activated p53 can arrest the cell cycle and initiate apoptosis.[1]

-

Modulation of BCL-2: A marginal reduction in the expression of the anti-apoptotic protein BCL-2.[1] The BCL-2 family of proteins are critical regulators of the mitochondrial pathway of apoptosis.[1]

-

Activation of Caspase-3: A significant increase in the expression of cleaved caspase-3, a key executioner caspase in the final stages of apoptosis.[1]

This modulation of critical apoptotic proteins shifts the cellular balance towards cell death, thereby inhibiting the proliferation of cancer cells.

Signaling Pathway Visualization

The following diagram illustrates the proposed apoptotic pathway initiated by this compound.

Quantitative Bioactivity Data

Quantitative analysis of this compound's bioactivity has been primarily focused on its effects on protein expression levels in cancer cells. The data below is derived from studies on Panc-1 human pancreatic cancer cells following a 12-hour treatment period.[1]

| Cell Line | Target Protein | Bioactivity Metric | Result | Reference |

| Panc-1 | p53 | Fold Change in Expression | 2.4-fold increase | [1] |

| Panc-1 | BCL-2 | Fold Change in Expression | 1-fold reduction | [1] |

| Panc-1 | Cleaved Caspase-3 | Fold Change in Expression | 2.1-fold increase | [1] |

Note: Specific IC₅₀ values for this compound's antiproliferative activity across different cell lines are not extensively documented in the reviewed literature. Further dose-response studies are required to establish these values.

Experimental Protocols

The investigation of natural products like this compound involves a sequence of established experimental procedures, from initial isolation to specific bioactivity assays.

Bioassay-Guided Isolation

This process is fundamental to identifying and purifying bioactive compounds from a natural source.[7][8]

Antiproliferative Activity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, crucial for determining a compound's cytotoxic effects.[1]

Objective: To determine the concentration at which this compound inhibits 50% of cell growth (IC₅₀).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., Panc-1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value.

Protein Expression Analysis (High-Content Screening)

High-Content Screening (HCS) is an automated microscopy-based method to quantify cellular events, such as changes in protein expression and localization.[1]

Objective: To quantify the change in expression of target proteins (p53, BCL-2, Caspase-3) in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Seed cells in a 96-well imaging plate and treat with the desired concentration of this compound (e.g., 10.50 µM for Panc-1 cells) for the specified duration (e.g., 12 hours).[1]

-

Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde, followed by permeabilization with 0.15% Triton X-100 to allow antibody access to intracellular targets.[1]

-

Blocking: Block non-specific antibody binding sites using a blocking buffer, such as 5% Bovine Serum Albumin (BSA).[1]

-

Antibody Staining: Incubate cells with a primary antibody specific to the target protein (e.g., rabbit anti-p53). After washing, incubate with a fluorophore-conjugated secondary antibody (e.g., DyLight 549 anti-rabbit).

-

Nuclear Staining: Counterstain the cell nuclei with a DNA dye like Hoechst 33342 for cell segmentation during analysis.

-

Imaging and Analysis: Acquire images using an automated high-content imaging system. Use analysis software to identify individual cells (based on the nuclear stain) and quantify the fluorescence intensity of the target protein within each cell.[2]

Drug Discovery Potential and Future Directions

This compound demonstrates promising antiproliferative activity by inducing apoptosis, a highly desirable trait for an anticancer drug candidate.[1] Its mechanism, involving the modulation of the p53 and BCL-2 pathways, suggests potential efficacy in tumors where these pathways are dysregulated.

Future research should focus on:

-

Broad-Spectrum Activity Screening: Evaluating the antiproliferative activity of this compound across a diverse panel of cancer cell lines to determine its spectrum of efficacy and to calculate IC₅₀ values.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound derivatives to optimize potency, selectivity, and pharmacokinetic properties.[9]

-

Target Deconvolution: While the effects on apoptotic proteins are known, identifying the direct molecular target(s) of this compound is crucial. This could involve techniques like affinity chromatography or computational docking studies.

-

In Vivo Efficacy: Assessing the antitumor activity of this compound or its optimized derivatives in preclinical animal models to evaluate its therapeutic potential in a physiological context.

-

Combination Therapies: Investigating potential synergistic effects when this compound is combined with existing chemotherapeutic agents.

References

- 1. Antiproliferative Activity of Hamigerone and this compound Isolated from Bipolaris papendorfii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative activity of hamigerone and this compound isolated from Bipolaris papendorfii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into radicicol biosynthesis via heterologous synthesis of intermediates and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of radicicol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. benthamscience.com [benthamscience.com]

- 8. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halohydrin and oxime derivatives of radicicol: synthesis and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Radicinol In Vitro Cell Proliferation MTT Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vitro cell proliferation effects of radicinol using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This compound, a fungal secondary metabolite, has demonstrated antiproliferative activity in various cancer cell lines.[1][2] This assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.[3][4][5]

Principle of the MTT Assay: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The resulting formazan is insoluble and can be dissolved using a solubilization solution. The absorbance of the colored solution is directly proportional to the number of viable cells.[4]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Specifications |

| This compound | High purity (>95%) |

| Cell Lines | e.g., Panc-1 (pancreatic), ACHN (renal), Calu-1 (lung)[6] |

| Fetal Bovine Serum (FBS) | Heat-inactivated |

| Trypsin-EDTA | 0.25% |

| MTT Reagent | 5 mg/mL in sterile PBS, store protected from light |

| Dimethyl Sulfoxide (DMSO) | Cell culture grade |

| 96-well flat-bottom plates | Sterile, tissue culture treated |

| CO2 Incubator | 37°C, 5% CO2, humidified atmosphere |

| Microplate Reader | Capable of measuring absorbance at 570 nm |

Cell Culture

-

Culture selected cancer cell lines in appropriate complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

MTT Assay Protocol

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[7]

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for 48 hours.

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.[7]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

Data Analysis

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot a dose-response curve with this compound concentration on the x-axis and percentage of cell viability on the y-axis.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Data Presentation

The antiproliferative activity of this compound has been evaluated against various cancer cell lines, with IC50 values determined after 48 hours of treatment.

| Cell Line | Cancer Type | IC50 of this compound (µM)[6] |

| Panc-1 | Pancreatic | 15.50 ± 1.4 |

| ACHN | Renal | 14.50 ± 1.0 |

| Calu-1 | Lung | 15.80 ± 0.86 |

| H460 | Non-small cell lung | 21.8 ± 3.5 |

| HCT-116 | Colon | 25 ± 2.4 |

Note: this compound was found to be non-toxic to the normal breast epithelial cell line MCF10A at concentrations up to 30 µM.[1]

Visualizations

Experimental Workflow

Caption: Workflow of the in vitro cell proliferation MTT assay for this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Studies suggest that this compound induces apoptosis in cancer cells by modulating key proteins in the apoptotic pathway.[1][2] Specifically, it has been shown to increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein caspase-3, while decreasing the expression of the anti-apoptotic protein BCL-2.[1][6]

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

References

- 1. Antiproliferative Activity of Hamigerone and this compound Isolated from Bipolaris papendorfii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative activity of hamigerone and this compound isolated from Bipolaris papendorfii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. bds.berkeley.edu [bds.berkeley.edu]

Application Notes and Protocols for Treating Cancer Cell Lines with Radicinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the experimental use of Radicinol, a natural compound with demonstrated antiproliferative activity against various cancer cell lines. The included procedures cover the assessment of cytotoxicity, induction of apoptosis, and analysis of key protein expression changes. Furthermore, this guide presents the underlying signaling pathway of this compound's mechanism of action and visual workflows to facilitate experimental design and execution.

Introduction

This compound, a secondary metabolite isolated from the fungus Bipolaris papendorfii, has emerged as a compound of interest in cancer research due to its cytotoxic effects on a range of cancer cell lines.[1][2] Studies have shown that this compound induces apoptosis by modulating the expression of key regulatory proteins, including p53, BCL-2, and caspase-3.[1][2] This document offers a comprehensive guide for researchers investigating the anticancer properties of this compound, providing standardized protocols for consistent and reproducible results.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines after 48 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| Panc-1 | Pancreatic | 10.50 ± 1.6 |

| ACHN | Renal | 14.70 ± 1.8 |

| Calu-1 | Lung | 12.60 ± 0.87 |

| H460 | Non-small cell lung | 21.6 ± 3.2 |

| HCT116 | Colon | 25 ± 2.9 |

| MCF10A | Normal Breast Epithelium | >30 |

Data derived from a study by Giridharan et al. (2014).[1]

Table 2: Effect of this compound on Key Apoptotic Proteins in Panc-1 Cells

This table shows the fold change in the expression of p53, BCL-2, and cleaved caspase-3 in Panc-1 cancer cells following a 12-hour treatment with this compound (10.50 µM) compared to untreated controls.

| Protein | Function | Fold Change vs. Control |

| p53 | Tumor Suppressor | 2.4-fold increase |

| BCL-2 | Anti-apoptotic | 1-fold decrease (marginal) |

| Cleaved Caspase-3 | Pro-apoptotic (Executioner) | 2.1-fold increase |

Data derived from a study by Giridharan et al. (2014).[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Isopropanol or DMSO

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the supernatant.

-

Add 100 µL of isopropanol or DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 12 or 24 hours). Include an untreated control.

-

Harvest the cells by trypsinization and collect the supernatant containing any floating cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Cold 70% Ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add 500 µL of PI staining solution and incubate for 15 minutes in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of specific proteins in response to this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-BCL-2, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein levels.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Assessing this compound's Anticancer Activity

Caption: General experimental workflow for this compound studies.

References

Application Notes: Determining Radicinol IC50 Values in Various Cell Lines

Introduction

Radicinol, a natural compound isolated from the fungus Bipolaris papendorfii, has demonstrated antiproliferative activity against various cancer cell lines.[1][2][3] Understanding the half-maximal inhibitory concentration (IC50) of this compound is crucial for evaluating its potency and selectivity as a potential therapeutic agent. These application notes provide detailed protocols for determining the IC50 values of this compound in different cell lines and summarize the known values for easy reference. Additionally, the underlying signaling pathway through which this compound exerts its cytotoxic effects is illustrated.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values of this compound in various human cancer cell lines after 48 hours of treatment. The data indicates that this compound exhibits selective cytotoxicity against cancer cells, with significantly less impact on normal cells.

| Cell Line | Cancer Type | IC50 (µM) |

| Panc-1 | Pancreatic | 10.50 ± 1.4 |

| ACHN | Renal | 14.28 ± 1.8 |

| Calu1 | Lung | 12.60 ± 0.87 |

| H460 | Non-small cell lung | 21.6 ± 3.2 |

| HCT116 | Colon | 25 ± 2.9 |

| MCF10A | Normal Breast Epithelium | >30 |

Data sourced from Giridharan et al., 2014.[4]

Experimental Protocols

A common and reliable method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.[5][6][7]

Protocol: Determination of IC50 using MTT Assay

1. Materials:

-

This compound stock solution (dissolved in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

2. Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range could be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

After the 48-hour incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

-

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of this compound using a cell-based assay.

Caption: Workflow for determining the IC50 value of this compound.

This compound-Induced Apoptotic Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[1][2][3] The proposed signaling pathway involves the upregulation of the tumor suppressor protein p53, the downregulation of the anti-apoptotic protein BCL-2, and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

- 1. Antiproliferative activity of hamigerone and this compound isolated from Bipolaris papendorfii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of Hamigerone and this compound Isolated from Bipolaris papendorfii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Radicinol Administration in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinol is a secondary metabolite that has been isolated from the fungus Bipolaris papendorfii.[1][2] In vitro studies have demonstrated its antiproliferative properties against various cancer cell lines.[1][2] The primary mechanism of action of this compound involves the induction of apoptosis through the modulation of key signaling proteins.[1][2] Specifically, this compound has been shown to upregulate the expression of the tumor suppressor protein p53 and caspase-3, while also modulating the anti-apoptotic protein BCL-2.[1][2]

These findings suggest that this compound may have potential as a therapeutic agent for cancer. However, to date, there is a notable lack of published in vivo data for this compound in xenograft models. This document aims to provide a comprehensive, albeit proposed, protocol for the administration of this compound in such models. The recommendations herein are based on the known in vitro mechanism of action of this compound and available in vivo data for a structurally related compound, radicicol. Due to the absence of direct in vivo studies on this compound, the following protocols should be considered as a starting point for investigation and may require significant optimization.

Mechanism of Action: Signaling Pathway

This compound induces apoptosis in cancer cells by influencing the p53-mediated apoptotic pathway. An overview of this signaling cascade is presented below.

Caption: this compound-induced apoptotic signaling pathway.

Quantitative Data Summary

The following tables summarize the available in vitro data for this compound and the in vivo data for the related compound, 14,16-dipalmitoyl-radicicol. This information can be used to guide dose selection for initial in vivo studies with this compound.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| Panc-1 | Pancreatic | 10.50 |

| ACHN | Renal | 12.50 |

| Calu-1 | Lung | 15.70 |

| H460 | Non-small cell lung | 21.70 |

| HCT116 | Colon | 25.00 |

| MCF10A | Normal Breast Epithelium | >30 |

| Data from Giridharan et al., 2014.[2] |

Table 2: Proposed In Vivo Dosing for this compound (Based on Radicicol Analog Data)

| Compound | Animal Model | Tumor Model | Route of Administration | Proposed Dose Range (mg/kg) | Dosing Schedule |

| This compound | Nude Mice | Human Cancer Xenograft | Intraperitoneal (i.p.) | 50 - 200 | Every 4 days |

| This is a proposed starting point and requires optimization. |

Experimental Protocols

The following are detailed protocols for a suggested in vivo xenograft study with this compound.

Animal Model and Husbandry

-

Animal Strain: Athymic Nude (nu/nu) mice, 6-8 weeks old.

-

Housing: Animals should be housed in a specific pathogen-free (SPF) environment in sterile, filter-topped cages.

-

Diet: Provide sterile food and water ad libitum.

-

Acclimation: Allow a minimum of one week for acclimation before any experimental procedures.

Xenograft Implantation

The workflow for establishing a xenograft model is outlined below.

Caption: Experimental workflow for xenograft model establishment.

-

Cell Culture: Culture the desired human cancer cell line (e.g., Panc-1) under standard conditions.

-

Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer.

-

Injection Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.